L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Overview
Description
L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid cysteine. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in organic synthesis, particularly in the synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Exposure of the free amino group for peptide bond formation.
Scientific Research Applications
L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in protein folding and function.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism by which L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired peptide bonds are formed .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-cysteine: Another Fmoc-protected cysteine derivative.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: An Fmoc-protected phenylalanine derivative.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-(13C6,15N)norleucine: An isotopically labeled Fmoc-protected norleucine
Uniqueness
L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to the presence of the ethyl group on the sulfur atom, which can influence its reactivity and solubility compared to other Fmoc-protected cysteine derivatives. This modification can be advantageous in certain synthetic applications where specific reactivity or solubility properties are desired .
Properties
IUPAC Name |
3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUHWHQQLGDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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